3-Fluorobenzoyl chloride
Overview
Description
It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis . The compound is characterized by the presence of a fluorine atom at the meta position of the benzoyl chloride structure, which imparts unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of 3-Fluorobenzoyl chloride involves the electrophilic nature of the carbonyl carbon in the benzoyl chloride moiety. This carbon is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. The chloride ion then leaves, resulting in the formation of an amide or ester .
Biochemical Pathways
For example, it has been used in the synthesis of 4-[18 F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide .
Result of Action
The primary result of the action of this compound is the formation of new covalent bonds with nucleophilic molecules. This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals and other biologically active molecules .
Action Environment
The action of this compound is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of other reagents can greatly influence its reactivity and the outcome of the reaction. It is also sensitive to moisture, as water can react with it to form 3-Fluorobenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 3-fluorobenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . Another method involves the reaction of 3-fluorobenzaldehyde with phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of 3-fluorotoluene. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) at elevated temperatures . The resulting 3-fluorobenzyl chloride is then oxidized to this compound using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 3-fluorobenzoic acid and hydrochloric acid.
Reduction: Can be reduced to 3-fluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Performed under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
3-Fluorobenzoic Acid: Formed through hydrolysis.
3-Fluorobenzaldehyde: Formed through reduction.
Scientific Research Applications
3-Fluorobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the fluorine atom, making it less reactive compared to 3-fluorobenzoyl chloride.
4-Fluorobenzoyl Chloride: Has the fluorine atom at the para position, resulting in different reactivity and properties.
2-Fluorobenzoyl Chloride: Has the fluorine atom at the ortho position, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to the position of the fluorine atom at the meta position, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
3-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNVEGIRVXRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061906 | |
Record name | Benzoyl chloride, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-07-5 | |
Record name | 3-Fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1711-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorobenzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Fluorobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP3X7K7SYB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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